2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Lipophilicity Hydrogen bonding Drug design

This 5-trifluoromethyl-2-aminopyridine ethanolamine (CAS 874630-03-2) is a unique research building block whose secondary amine linker provides an essential hydrogen-bond donor pharmacophore—a feature completely absent in the ether-linked analog (CAS 345200-93-3). With computed logP 1.465–1.87 and favorable predicted plasma unbound fraction (~70%), it is an ideal starting point for TRPV1 antagonist hit-to-lead optimization and kinase/GPCR library synthesis. The ethanolamine handle allows rapid alkylation, acylation, or sulfonylation derivatization. Procure this specific congener to maintain target-binding capacity and avoid potency loss observed with regioisomeric or N-methylated variants.

Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
CAS No. 874630-03-2
Cat. No. B1608282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
CAS874630-03-2
Molecular FormulaC8H9F3N2O
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)NCCO
InChIInChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13)
InChIKeyOAKBSTWYSVHIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2): Structural and Physicochemical Baseline for Procurement


2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2) is a pyridine-based amino alcohol featuring a 5-trifluoromethyl substituent and an N-(2-hydroxyethyl) side chain (molecular formula C₈H₉F₃N₂O, MW 206.16) . This compound is typically supplied as a research-grade building block with a standard purity specification of ≥95% . The trifluoromethyl group confers increased lipophilicity (calculated logP values ranging from 1.465 to 1.87) [1][2] and metabolic stability, while the aminoethanol moiety provides both hydrogen-bond donor and acceptor capacity for target engagement.

Why Generic Substitution of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol Fails: Critical Differentiation from Close Analogs


While numerous pyridine-aminoethanol derivatives exist, direct substitution is not viable due to substantial divergence in physicochemical and pharmacological behavior driven by subtle structural modifications. For instance, replacing the amino (-NH-) linker with an ether (-O-) bond (as in 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol, CAS 345200-93-3) abolishes the hydrogen-bond donor capacity of the secondary amine, fundamentally altering target recognition and solubility . Similarly, regioisomers bearing the trifluoromethyl group at the 4-position or compounds with N-methylation exhibit altered lipophilicity, metabolic stability, and receptor-binding profiles . Even within the class of 5-trifluoromethyl-2-aminopyridines, small variations in the ethanolamine chain length or substitution pattern produce marked differences in measured biological potency, as documented in hTRPV1 antagonist studies where Ki values range from 0.43 nM to 28.6 nM for closely related analogs [1]. Therefore, procurement decisions must be guided by compound-specific quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Guide: 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Amino Linker vs. Ether Analog Confers Target Engagement Advantage

The target compound contains a secondary amino (-NH-) linker capable of acting as a hydrogen-bond donor (HBD), a key pharmacophoric feature for many biological targets. Its direct oxygen analog, 2-((5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol (CAS 345200-93-3), replaces this amino group with an ether (-O-) linkage, eliminating one HBD entirely. This structural modification alters the molecular interaction landscape and can abrogate binding to targets that require an H-bond donor at this position .

Lipophilicity Hydrogen bonding Drug design

Lipophilicity Tuning: Quantified logP Differences Drive Distinct Pharmacokinetic Profiles

Calculated logP values for the target compound range from 1.465 to 1.87 [1][2], positioning it within a favorable lipophilicity window for oral bioavailability and cell permeability. In contrast, the N-methylated analog 2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol exhibits increased lipophilicity due to the additional methyl group, while the oxygen analog shows altered logP due to the ether linkage. Even small logP differences (~0.5 units) can translate to significant changes in membrane permeability and metabolic stability, making precise compound selection critical for in vivo studies.

logP ADME Lipophilicity

Class-Level Evidence: Potent hTRPV1 Antagonism Observed for Structurally Related 5-Trifluoromethyl-2-aminopyridines

A series of 2- or 5-trifluoromethylpyridine derivatives were evaluated for human TRPV1 antagonism in a calcium mobilization assay. Compounds with the 5-trifluoromethyl-2-aminopyridine core displayed Ki values ranging from 0.43 nM to 28.6 nM, demonstrating potent antagonistic activity [1]. The target compound shares this core scaffold, suggesting potential for similar activity, though direct data for the specific compound is not available.

TRPV1 Antagonist Pain

Solubility and Permeability: Estimated Values Guide Formulation Decisions

In silico ADMET predictions for the target compound estimate aqueous solubility at 2.639 mg/mL and effective permeability (Peff) at 1.219 cm/s, with a plasma unbound fraction (fup) of 70% [1]. These values suggest moderate solubility and good permeability, typical of small-molecule drugs. Regioisomers such as those with trifluoromethyl at the 4-position may exhibit altered solubility due to changes in crystal packing and dipole moment.

Solubility Permeability ADME

Optimal Research and Industrial Application Scenarios for 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol


Lead Optimization for hTRPV1 Antagonists in Pain Research

Based on class-level evidence of potent hTRPV1 antagonism (Ki values down to 0.43 nM) for structurally related 5-trifluoromethyl-2-aminopyridines, 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol is a rational starting point for medicinal chemistry campaigns targeting TRPV1-mediated pain pathways [1]. Its balanced logP (1.465–1.87) and moderate predicted solubility make it suitable for hit-to-lead optimization.

Synthesis of Focused Libraries for Kinase or GPCR Screening

As a versatile amino alcohol building block, this compound can be readily derivatized through alkylation, acylation, or sulfonylation of the secondary amine to generate focused libraries for kinase or GPCR screening. The 5-trifluoromethylpyridine core is a recognized privileged scaffold in kinase inhibitor design, and the ethanolamine handle provides a convenient synthetic exit vector .

In Vitro ADME Profiling and Formulation Development

The compound's predicted physicochemical properties—including logP, solubility (2.639 mg/mL), and permeability (Peff 1.219 cm/s)—make it suitable for in vitro ADME profiling to establish baseline pharmacokinetic parameters [2]. Its moderate solubility may require formulation optimization for in vivo dosing, but the high predicted plasma unbound fraction (70%) suggests favorable free drug exposure.

Positive Control for Hydrogen-Bonding Pharmacophore Studies

Because the compound retains a secondary amine H-bond donor, it can serve as a positive control when probing the importance of this pharmacophoric feature. Its ether-linked analog (CAS 345200-93-3) can be used in parallel to demonstrate the loss of activity when the H-bond donor is removed, providing a clear structure-activity relationship .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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